沙培康唑

描述

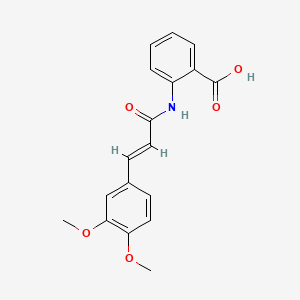

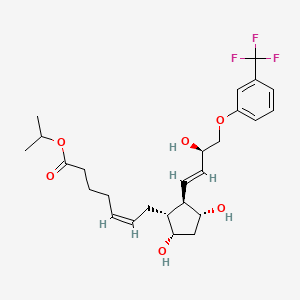

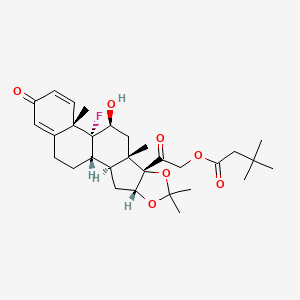

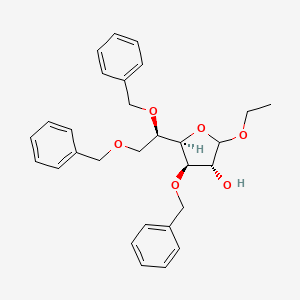

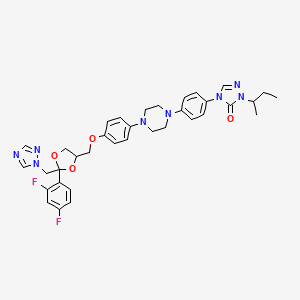

Saperconazole is a compound with the molecular formula C35H38F2N8O4 . It is a broad-spectrum antifungal triazole with strong antiaspergillus activity .

Synthesis Analysis

The synthesis of Saperconazole involves the inhibition of ergosterol synthesis, which coincides with an accumulation of 14-methylated sterols .Molecular Structure Analysis

The molecular structure of Saperconazole is complex, with multiple functional groups. It includes a triazole ring, which is common in many antifungal agents .Physical And Chemical Properties Analysis

Saperconazole has a density of 1.4±0.1 g/cm3, a boiling point of 812.5±75.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It has a molar refractivity of 179.9±0.5 cm3, and a polar surface area of 101 Å2 .科学研究应用

抗真菌活性

沙培康唑是一种新型口服活性三唑类抗真菌剂 . 体外研究表明,沙培康唑可抑制念珠菌属、曲霉菌属和皮肤癣菌 . 沙培康唑对念珠菌属和皮肤癣菌的最小抑菌浓度相对较高,与其他可比较的三唑类抗真菌剂相似 . 然而,所有测试的曲霉菌菌株均被低于0.1 mg/l的浓度抑制 .

系统性曲霉菌病的治疗

沙培康唑在治疗系统性小鼠曲霉菌病中显示出疗效 . 研究发现,沙培康唑以200 mg kg −1 day −1的剂量使用,与未治疗或HPBC治疗的小鼠相比,可将肾脏中曲霉菌的菌落形成单位降低1000倍以上 . 沙培康唑治疗方案也被发现优于两性霉素B治疗 .

抗念珠菌活性

沙培康唑体外和体内均表现出有效的抗念珠菌活性 . 沙培康唑被发现是对念珠菌属中最有效的活性物质 . 在大鼠阴道念珠菌感染模型中,沙培康唑和氟康唑具有相同的效力,产生75-100%的治愈率 .

联合治疗

沙培康唑和5-氟胞嘧啶联合使用对念珠菌属显示出协同作用 . 没有发现拮抗作用,这表明联合治疗的潜力 .

抑制菌丝分支形成

沙培康唑已被发现抑制白色念珠菌菌丝分支形成,最低浓度低至10 8 M . 这表明沙培康唑在控制该真菌物种的生长和传播方面具有潜在应用 .

皮肤癣菌感染的治疗

作用机制

Target of Action

Saperconazole is an antifungal agent that primarily targets the cytochrome P-450 sterol C-14 α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell wall .

Mode of Action

Saperconazole interacts with its target, the 14-α demethylase, a cytochrome P-450 enzyme, which is necessary for the conversion of lanosterol to ergosterol . By inhibiting this enzyme, saperconazole disrupts the synthesis of ergosterol, leading to increased cellular permeability and leakage of cellular contents .

Biochemical Pathways

The inhibition of the enzyme cytochrome P450 14α-demethylase by saperconazole disrupts the normal synthesis of ergosterol from lanosterol . This disruption affects the integrity of the fungal cell wall, as ergosterol is an essential component of it . The subsequent loss of normal sterols correlates with the accumulation of 14 α-methyl sterols in fungi and may be partly responsible for the fungistatic activity of saperconazole .

Pharmacokinetics

The pharmacokinetics of saperconazole have been studied in rabbits . The drug was administered by topical, subconjunctival, and oral routes . Following a single 20-μL drop of 0.25% saperconazole in normal corneas, a mean peak level of 2.32±0.06 μg/g was achieved in 10 minutes . The drug was rapidly cleared from the cornea within 2 hours . Levels following oral administration were low and probably subtherapeutic in all ocular tissues that were evaluated .

Result of Action

The inhibition of ergosterol synthesis by saperconazole leads to increased cellular permeability, causing leakage of cellular contents . This results in the disruption of normal fungal cell function and ultimately leads to the death of the fungal cell .

安全和危害

属性

IUPAC Name |

2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38F2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUADITLKOCMHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38F2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869535 | |

| Record name | 2-(Butan-2-yl)-4-(4-{4-[4-({2-(2,4-difluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。